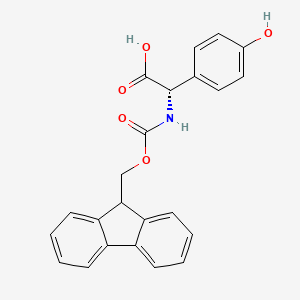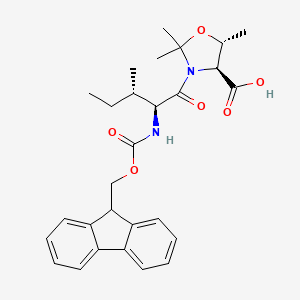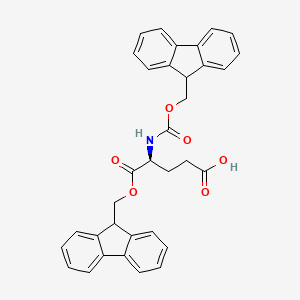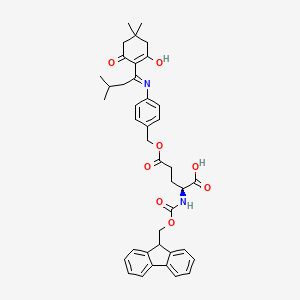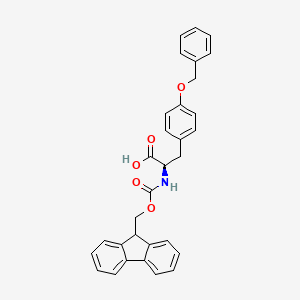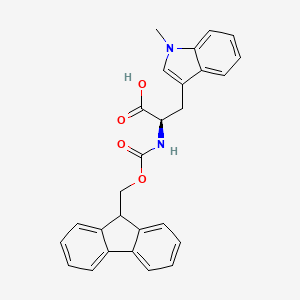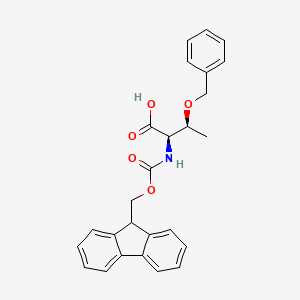
Fmoc-D-norArg(Boc)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-D-norArg(Boc)2-OH involves the protection of the amino groups and the deprotection of the Fmoc group. The synthesis pathway can be divided into three main steps: (1) protection of the amino groups, (2) coupling of the protected amino acids, and (3) deprotection of the Fmoc group.
Starting Materials
Fmoc-D-norArg(Boc)2-OH, Boc-D-norArg-OH, Fmoc-OSu, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), Dichloromethane (DCM), Triisopropylsilane (TIPS), Trifluoroacetic acid (TFA), Ethyl acetate (EtOAc), Diethyl ether (Et2O), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Magnesium sulfate (MgSO4)
Reaction
Step 1: Protection of the amino groups, - Dissolve Boc-D-norArg-OH in DMF and add DIPEA., - Add Fmoc-OSu and stir for 2 hours at room temperature., - Precipitate the product with Et2O and filter., - Wash the product with Et2O and dry under vacuum., - Dissolve the product in DCM and add TIPS., - Stir for 30 minutes at room temperature., - Precipitate the product with Et2O and filter., - Wash the product with Et2O and dry under vacuum., Step 2: Coupling of the protected amino acids, - Dissolve the protected amino acids in DMF and add DIPEA., - Add the protected amino acids to the protected Boc-D-norArg-OH and stir for 2 hours at room temperature., - Precipitate the product with Et2O and filter., - Wash the product with Et2O and dry under vacuum., Step 3: Deprotection of the Fmoc group, - Dissolve the product in TFA and NaHCO3., - Stir for 2 hours at room temperature., - Precipitate the product with Et2O and filter., - Wash the product with Et2O and dry under vacuum., - Dissolve the product in EtOAc and add NaCl., - Separate the organic layer and dry with MgSO4., - Precipitate the product with Et2O and filter., - Wash the product with Et2O and dry under vacuum.
Mecanismo De Acción
Fmoc-D-norArg(Boc)2-OH works by mimicking the structure and function of certain proteins. This amino acid binds to specific sites on proteins, which can either activate or inhibit their activity. Fmoc-D-norArg(Boc)2-OH can also be used to develop new drugs and therapies that target specific proteins, enzymes, or pathways.
Efectos Bioquímicos Y Fisiológicos
Fmoc-D-norArg(Boc)2-OH has been shown to have various biochemical and physiological effects. This amino acid can activate or inhibit the activity of specific proteins, enzymes, or pathways. Fmoc-D-norArg(Boc)2-OH can also be used to develop new drugs and therapies that target specific proteins, enzymes, or pathways. However, the exact biochemical and physiological effects of Fmoc-D-norArg(Boc)2-OH depend on the specific application and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-D-norArg(Boc)2-OH has several advantages for lab experiments. This amino acid is easy to synthesize and can be modified to mimic the structure and function of specific proteins. Fmoc-D-norArg(Boc)2-OH is also stable and can be stored for long periods of time. However, there are also limitations to using Fmoc-D-norArg(Boc)2-OH in lab experiments. This amino acid can be expensive to synthesize, and its effects can be difficult to predict and control.
Direcciones Futuras
There are several future directions for Fmoc-D-norArg(Boc)2-OH. One direction is to further study the mechanism of action of this amino acid and its effects on specific proteins, enzymes, or pathways. Another direction is to develop new drugs and therapies that target specific proteins, enzymes, or pathways using Fmoc-D-norArg(Boc)2-OH. Additionally, Fmoc-D-norArg(Boc)2-OH can be used to develop new enzyme inhibitors or to study the structure and function of enzymes. Further research is needed to fully understand the potential applications of Fmoc-D-norArg(Boc)2-OH in scientific research.
Conclusion:
Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. Fmoc-D-norArg(Boc)2-OH has several advantages for lab experiments, but there are also limitations to using this amino acid. There are several future directions for Fmoc-D-norArg(Boc)2-OH, including further study of its mechanism of action and the development of new drugs and therapies. Overall, Fmoc-D-norArg(Boc)2-OH has the potential to be a valuable tool for scientific research in the future.
Aplicaciones Científicas De Investigación
Fmoc-D-norArg(Boc)2-OH is commonly used in scientific research for its ability to mimic the structure and function of certain proteins. This amino acid is used to study the binding and activity of proteins, as well as to develop new drugs and therapies. Fmoc-D-norArg(Boc)2-OH is also used to study the structure and function of enzymes, as well as to develop new enzyme inhibitors.
Propiedades
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norArg(Boc)2-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

